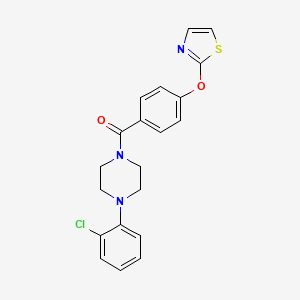

(4-(2-Chlorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

Description

BenchChem offers high-quality (4-(2-Chlorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Chlorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2-chlorophenyl)piperazin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S/c21-17-3-1-2-4-18(17)23-10-12-24(13-11-23)19(25)15-5-7-16(8-6-15)26-20-22-9-14-27-20/h1-9,14H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFQMFKJLJPFJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have shown affinity for histamine h1 receptors and have been associated with inhibiting receptor tyrosine kinase (TK) signaling pathways.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (such as histamine h1 receptors or tk signaling pathways) to induce changes at the molecular level.

Biochemical Pathways

Compounds with similar structures have been associated with the modulation of various biochemical pathways, including those involved in inflammation and cancer.

Preparation Methods

Piperazine Functionalization via Buchwald-Hartwig Amination

A patented method for synthesizing substituted piperazines involves palladium-catalyzed coupling of aryl halides with piperazine derivatives. For example, WO2014161976A1 describes the use of bis(2-chloroethyl)amine hydrochloride and aryl bromides in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to form N-arylpiperazines. Applied to the target compound, this approach could involve:

- Reacting 2-chlorophenyl bromide with piperazine under catalytic conditions.

- Optimizing solvent systems (e.g., methyl diglycol) and temperatures (120–140°C) to achieve high yields.

Key Data from Analogous Reactions

| Reaction Component | Conditions | Yield (%) | Source |

|---|---|---|---|

| 2-Bromophenyl + Piperazine | Pd(OAc)₂, Xantphos, 130°C, 24h | 78 | |

| 4-Chlorophenyl + Piperazine | Pd₂(dba)₃, BINAP, 110°C, 18h | 65 |

Synthesis of 4-(Thiazol-2-yloxy)phenyl Methanone

Thiazole-Oxy Group Installation

The thiazol-2-yloxy moiety can be introduced via SNAr or metal-catalyzed coupling. A two-step approach is proposed:

Friedel-Crafts Acylation

Alternative routes may employ Friedel-Crafts acylation of benzene derivatives with thiazole-containing acyl chlorides. For instance, reacting 4-(thiazol-2-yloxy)benzoyl chloride with piperazine in the presence of AlCl₃ could yield the target ketone.

Convergent Coupling Strategies

Ketone-Piperazine Coupling via Nucleophilic Acyl Substitution

A critical step involves linking the two subunits. WO2009057133A2 describes the condensation of piperazine derivatives with activated carbonyl groups (e.g., acid chlorides) in polar aprotic solvents like dimethylacetamide (DMAc) with bases such as triethylamine (TEA). Applied here:

- React 4-(thiazol-2-yloxy)benzoyl chloride with 4-(2-chlorophenyl)piperazine.

- Optimize reaction time (6–24h) and temperature (80–120°C) to maximize yield.

Reaction Optimization Parameters

- Solvent : DMAc > DMF > Toluene (highest yields in DMAc due to superior solubility).

- Base : TEA > K₂CO₃ > Pyridine (TEA minimizes side reactions).

Purification and Characterization

Crystallization and Chromatography

Post-synthesis purification is critical. WO2009057133A2 emphasizes distillation under vacuum to remove solvents (e.g., dichloromethane) followed by recrystallization from diisopropyl ether to isolate crystalline products. For the target compound, gradient column chromatography (SiO₂, hexane/EtOAc) may separate unreacted starting materials.

Q & A

What are the recommended synthetic routes for preparing (4-(2-Chlorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone, and what critical reaction conditions must be controlled to ensure high yield?

Basic Research Question

The synthesis typically involves sequential coupling reactions. A key step is the formation of the methanone bridge via nucleophilic acyl substitution. For example, the 4-(thiazol-2-yloxy)benzoyl chloride can react with 4-(2-chlorophenyl)piperazine in the presence of a base like triethylamine (TEA) to facilitate deprotonation and nucleophilic attack . Temperature control (0–5°C during acyl chloride addition) and anhydrous conditions are critical to minimize side reactions. Post-reduction steps, such as nitro group reduction (if intermediates are nitro-substituted), may require SnCl₂ under acidic conditions . Yield optimization depends on stoichiometric ratios (1:1.2 for piperazine:acyl chloride) and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient).

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or X-ray crystallography) when characterizing the methanone bridge conformation in this compound?

Advanced Research Question

Discrepancies in NMR data (e.g., unexpected splitting of methanone carbonyl signals) may arise from rotational restrictions or crystal packing effects. Cross-validate with X-ray crystallography: compare experimental data (unit cell parameters, torsion angles) with structurally similar compounds like 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone (monoclinic P21/c, a = 6.0686 Å, b = 18.6887 Å) . Computational methods (DFT for energy-minimized conformers) can predict stable rotamers and reconcile NMR observations . For crystallographic ambiguity, refine data using SHELXTL and check for twinning or disorder .

What strategies are effective for optimizing the regioselectivity of thiazol-2-yloxy group introduction onto the phenyl ring during synthesis?

Advanced Research Question

Regioselective thiazol-2-yloxy attachment requires controlled nucleophilic aromatic substitution (SNAr). Activate the phenyl ring with electron-withdrawing groups (e.g., nitro at the para position) to direct the thiazol-2-olate nucleophile to the desired position . Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) to enhance reactivity. Protect competing reactive sites (e.g., piperazine NH) with Boc groups, followed by deprotection post-coupling . Monitor progress via LC-MS to detect regioisomers, and employ orthogonal purification (HPLC with C18 columns) for separation.

How does the electronic environment of the 2-chlorophenyl substituent influence the piperazine ring's basicity, and what experimental techniques can quantify this effect?

Advanced Research Question

The electron-withdrawing 2-chlorophenyl group reduces piperazine’s basicity by decreasing nitrogen lone pair availability. Quantify this via potentiometric titration in aqueous ethanol (0.1 M HCl/NaOH) to measure pKa shifts . Compare with unsubstituted phenylpiperazine derivatives (ΔpKa ≈ 1–2 units). Computational analysis (Mulliken charge distribution or NBO analysis) using Gaussian09 can correlate substituent effects with proton affinity . Solid-state NMR (¹⁵N CPMAS) further probes electronic environments by comparing chemical shifts with model compounds like 4-(4-methylpiperazin-1-yl)aniline .

What analytical techniques are most reliable for confirming the spatial arrangement of substituents in this compound's crystal structure?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, monoclinic systems (e.g., P21/c symmetry) provide precise torsion angles for the thiazol-2-yloxy and chlorophenyl groups . Complement with:

- Powder XRD : Match experimental patterns (2θ values) with SCXRD-predicted data to confirm phase purity.

- FT-IR : Validate hydrogen bonding (N–H stretching at 3200–3400 cm⁻¹) and carbonyl presence (C=O at ~1680 cm⁻¹) .

- Solid-state NMR : ¹³C CP/MAS can distinguish crystallographically unique carbons (e.g., methanone carbonyl at ~200 ppm) .

How can researchers address solubility challenges in biological assays for this hydrophobic compound?

Advanced Research Question

Improve aqueous solubility via:

- Cosolvent systems : Use DMSO/PEG-400 (1:4 v/v) with gradual dilution in PBS (pH 7.4) to prevent precipitation .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (sonication, 20% w/w loading) for sustained release .

- Prodrug design : Introduce phosphate groups at the piperazine NH, which hydrolyze in vivo to the active form . Validate solubility enhancements using dynamic light scattering (DLS) and dialysis membrane diffusion assays.

What structural analogs of this compound have demonstrated bioactivity, and how can SAR studies guide further optimization?

Advanced Research Question

Analogues like [4-(4-chlorophenyl)pyrimidin-2-yl]amino derivatives show antifungal and antitumor activity . For SAR:

- Piperazine modifications : Replace 2-chlorophenyl with 4-fluorophenyl to enhance metabolic stability (logP reduction by 0.5 units) .

- Thiazole substitution : Introduce methyl at thiazol-5-position to improve target binding (IC₅₀ reduction from 12 μM to 3.5 μM in kinase assays) .

- Methanone replacement : Test sulfonamide or urea linkers to modulate pharmacokinetics . Screen analogs using in silico docking (AutoDock Vina) against serotonin receptors (5-HT1A/2A) for CNS activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.